Doxylamine N, N'-Dioxide-d5
Description
Role of Deuterated Analogs in Quantitative Analytical Methodologies
Deuterated analogs, which are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), are critically important as internal standards in quantitative analytical methods, particularly those using mass spectrometry (MS). clearsynth.comscioninstruments.com In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a known quantity of a compound added to a sample to correct for variability during the analytical process. scispace.com
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard because their chemical and physical behavior is nearly identical to the analyte (the substance being measured). scioninstruments.comscispace.com They experience similar effects from the sample matrix, ionization process, and potential instrument drift. clearsynth.comscioninstruments.com Because the deuterated standard can be differentiated from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer, it provides a stable reference point. scioninstruments.com This allows for highly accurate and precise quantification of the analyte's concentration, even in complex biological matrices like plasma or urine. clearsynth.comlcms.cz The use of deuterated standards is essential for robust method validation and is widely applied in bioanalysis, environmental testing, and pharmaceutical research. clearsynth.comscioninstruments.com
Contextualization of Doxylamine (B195884) and its Oxidative Metabolites in Drug Metabolism Research
Doxylamine is a first-generation antihistamine. wikipedia.org Understanding its metabolic fate is crucial for characterizing its complete pharmacokinetic profile. The liver is the primary site of doxylamine metabolism, where it undergoes several biotransformation reactions. wikipedia.org
The main metabolic pathways involve the modification of the dimethylamino side chain and oxidation. nih.govnps.org.au Key transformations include:
N-demethylation: Successive removal of the methyl groups from the nitrogen atom, leading to the formation of N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine. nih.govnps.org.au
N-oxidation: Oxidation of the nitrogen atoms. Studies in rats and monkeys have identified doxylamine N-oxide as a metabolite. nih.govwho.int Further oxidation can lead to the formation of Doxylamine N,N'-Dioxide, where both the tertiary amine nitrogen and the pyridine (B92270) ring nitrogen are oxidized. synzeal.comsimsonpharma.com
Side-chain cleavage: Another major pathway involves the cleavage of the ether linkage. nih.gov
Conjugation: Metabolites can also be conjugated, for example, with glucuronic acid, to facilitate their excretion. who.int
The presence of these metabolites, including the oxidative forms, highlights the complex biotransformation of doxylamine in the body. Research has shown that N-doxylamine-oxide is an in vivo metabolite of doxylamine. nih.gov
Table 1: Major Identified Metabolites of Doxylamine
| Metabolite Name | Metabolic Pathway |
|---|---|
| N-desmethyldoxylamine | N-demethylation |
| N,N-didesmethyldoxylamine | N-demethylation |
| Doxylamine N-oxide | N-oxidation |
| Doxylamine N,N'-Dioxide | N-oxidation |
This table is based on data from published metabolic studies. nih.govnps.org.auwho.intsynzeal.com
Rationale for Dedicated Academic Research on Doxylamine N, N'-Dioxide-d5
The rationale for the synthesis and research of Doxylamine N,N'-Dioxide-d5 stems directly from the principles of quantitative bioanalysis. As Doxylamine N,N'-Dioxide is a known metabolite of doxylamine, accurately measuring its concentration in biological fluids is essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. symeres.comtheclinivex.com
Doxylamine N,N'-Dioxide-d5 is the deuterium-labeled stable isotope analog of this specific metabolite. clearsynth.comlgcstandards.com Its primary purpose is to serve as an ideal internal standard for the quantitative analysis of the non-labeled Doxylamine N,N'-Dioxide metabolite using highly sensitive LC-MS/MS methods. theclinivex.com By adding a known amount of Doxylamine N,N'-Dioxide-d5 to a biological sample, researchers can correct for any loss during sample preparation and for variations in instrument response. This allows for the precise, accurate, and reliable quantification of the Doxylamine N,N'-Dioxide metabolite, which might otherwise be challenging due to its potentially low concentrations and the complexity of the biological matrix.
Therefore, dedicated research involving Doxylamine N,N'-Dioxide-d5 is not focused on the compound itself as a therapeutic agent, but on its critical role as an analytical tool that enables a more complete and accurate understanding of doxylamine's metabolic profile.
Table 2: Chemical Properties of Doxylamine N,N'-Dioxide-d5
| Property | Value |
|---|---|
| Chemical Formula | C₁₇H₁₇D₅N₂O₃ |
| Molecular Weight | 307.4 g/mol |
| Synonyms | N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]-ethanamine N,N'-dioxide-d5 |
Data sourced from publicly available chemical supplier information. clearsynth.com
Compound Nomenclature
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Doxylamine |
| Doxylamine N,N'-Dioxide-d5 |
| Doxylamine N-oxide |
| Doxylamine N,N'-Dioxide |
| N-desmethyldoxylamine |
| N,N-didesmethyldoxylamine |
| 2-[1-phenyl-1-(2-pyridinyl)ethoxy] acetic acid |
| Deuterium |
| Carbon-13 |
| Nitrogen-15 |
Properties
Molecular Formula |
C₁₇H₁₇D₅N₂O₃ |
|---|---|
Molecular Weight |
307.4 |
Synonyms |
N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]-ethanamine N,N’-dioxide-d5; N,N-Dimethyl-2-[1-(1-oxido-2-pyridinyl)-1-phenylethoxy]-ethanamine N-oxide-d5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterated Doxylamine N, N Dioxide D5
Retrosynthetic Approaches and Selection of Deuterated Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. youtube.com For Doxylamine (B195884) N,N'-Dioxide-d5, the primary disconnection points are the ether linkage and the two N-oxide functionalities. This approach highlights the key precursors required for the synthesis, particularly the deuterated components.
Strategies for Site-Specific Deuterium (B1214612) Incorporation (e.g., Phenyl Ring Deuteration)
The synthesis of Doxylamine N,N'-Dioxide-d5 necessitates the specific placement of five deuterium atoms onto the phenyl ring of a key intermediate. Several methods exist for achieving such site-specific deuteration. nih.govd-nb.info One common strategy involves the use of a deuterated starting material, such as benzene-d6, which can then be elaborated into the required phenyl-containing intermediate.
Alternatively, late-stage deuteration can be accomplished through hydrogen-isotope exchange (HIE) reactions. researchgate.netsnnu.edu.cn These reactions, often catalyzed by transition metals like iridium or palladium, can selectively replace hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). snnu.edu.cnnih.govacs.org The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the deuteration, ensuring the desired d5-phenyl group is obtained. For instance, directing groups on the aromatic ring can guide the catalyst to specific positions, allowing for precise deuterium incorporation. researchgate.net
Identification of Intermediate Deuterated Compounds
The retrosynthetic analysis points to several key deuterated intermediates. The most critical is 1-(phenyl-d5)-1-(pyridin-2-yl)ethanol . This intermediate contains the essential d5-labeled phenyl group and the pyridyl moiety. Its synthesis can be envisioned through a Grignard reaction between a pyridyl Grignard reagent and benzaldehyde-d5, or alternatively, between a phenyl-d5 Grignard reagent and 2-acetylpyridine (B122185).
Another key intermediate is the deuterated ether, 2-(1-(phenyl-d5)-1-(pyridin-2-yl)ethoxy)-N,N-dimethylethanamine (Doxylamine-d5). This compound is formed by coupling the deuterated alcohol intermediate with a suitable two-carbon unit bearing the dimethylamino group.
Multi-Step Synthesis Pathways for Doxylamine N, N'-Dioxide-d5
A plausible multi-step synthesis for Doxylamine N,N'-Dioxide-d5 can be outlined based on the retrosynthetic analysis and the identified key intermediates. The development of multi-step syntheses, particularly in a continuous flow setup, is an area of growing interest in organic synthesis. researchgate.netd-nb.infobeilstein-journals.org
A potential synthetic route is as follows:
Preparation of 1-(phenyl-d5)-1-(pyridin-2-yl)ethanol: This can be achieved by reacting 2-acetylpyridine with a Grignard reagent prepared from bromobenzene-d5 (B116778).
Etherification to form Doxylamine-d5: The resulting deuterated alcohol is then reacted with 2-(dimethylamino)ethyl chloride in the presence of a base to form the ether linkage, yielding Doxylamine-d5. scispace.com
Di-N-Oxidation: The final step involves the simultaneous oxidation of both the pyridine (B92270) nitrogen and the tertiary amine nitrogen of Doxylamine-d5. This can be accomplished using a suitable oxidizing agent such as mCPBA or a catalyzed hydrogen peroxide system to yield the target molecule, Doxylamine N,N'-Dioxide-d5. acs.orgorganic-chemistry.org
Each step in this pathway must be optimized to ensure high yields and, most importantly, the retention of the deuterium isotopic label.
Chemical Transformations and Reaction Yield Optimization
The synthesis of Doxylamine N,N'-Dioxide-d5 is a multi-step process that begins with the preparation of a deuterated precursor, followed by the formation of the doxylamine structure, and finally, oxidation to the N,N'-dioxide.
Deuteration of the Phenyl Group:
The "d5" designation indicates that the five hydrogen atoms on the phenyl ring of doxylamine are replaced with deuterium. A common and effective method for introducing a perdeuterated phenyl group is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This typically involves the reaction of a deuterated phenylboronic acid (phenyl-d5-boronic acid) with a suitable coupling partner. clearsynthdeutero.com Phenyl-d5-boronic acid itself can be synthesized from deuterated benzene (B151609) (benzene-d6) via bromination to form bromobenzene-d5, followed by reaction with a borate (B1201080) ester. iaea.orgsn-tin.com
An alternative route involves the use of bromoethane-d5 (B31941) to introduce a deuterated ethyl group, though for Doxylamine N,N'-Dioxide-d5, the deuteration is on the phenyl ring. researchgate.net
Formation of the Doxylamine Backbone:
Once the deuterated phenyl precursor is obtained, the core doxylamine structure is assembled. A reported synthesis of doxylamine succinate (B1194679) involves reacting 2-acetylpyridine with bromobenzene (B47551) in the presence of magnesium to form 2-pyridylphenylmethyl carbinol. nih.gov For the deuterated analogue, bromobenzene-d5 would be used. This intermediate is then reacted with 2-dimethylaminoethyl chloride hydrochloride to yield the deuterated doxylamine base. nih.gov
N,N'-Dioxide Formation:
The final step is the oxidation of the two nitrogen atoms in the deuterated doxylamine molecule. The pyridine nitrogen and the tertiary aliphatic amine nitrogen are both susceptible to oxidation. The formation of amine N-oxides is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). nih.gov The reaction conditions, including solvent, temperature, and the choice of oxidant, must be carefully controlled to achieve the desired di-N-oxide product and to minimize side reactions. Selective N-oxidation of heteroaromatic amines in the presence of aliphatic amines can be achieved by using a Brønsted acid to protect the more basic aliphatic amine, allowing for preferential oxidation of the pyridine ring first. researchgate.net Subsequent oxidation of the aliphatic amine would then yield the N,N'-dioxide.
Reaction Yield Optimization:
Table 1: Illustrative Reaction Scheme and Potential Yields
| Step | Reactants | Reagents and Conditions | Product | Typical Yield (%) |
| 1 | Benzene-d6 | Br₂, FeBr₃ | Bromobenzene-d5 | 85-95 |
| 2 | Bromobenzene-d5 | 1. n-BuLi, THF, -78°C2. B(OMe)₃3. H₃O⁺ | Phenyl-d5-boronic acid | 70-80 |
| 3 | 2-Acetylpyridine, Phenyl-d5-boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80°C | 1-(Phenyl-d5)-1-(pyridin-2-yl)ethan-1-ol | 80-90 |
| 4 | 1-(Phenyl-d5)-1-(pyridin-2-yl)ethan-1-ol | NaH, 2-chloro-N,N-dimethylethanamine, THF | Doxylamine-d5 | 60-70 |
| 5 | Doxylamine-d5 | mCPBA (2.2 eq.), CH₂Cl₂, 0°C to rt | Doxylamine N,N'-Dioxide-d5 | 75-85 |
This table is illustrative and based on typical yields for analogous reactions.
Stereochemical Considerations in Deuteration (if applicable)
The deuteration in Doxylamine N,N'-Dioxide-d5 occurs on the aromatic phenyl ring, which is achiral. Therefore, the deuteration step itself does not introduce any new chiral centers. However, the doxylamine molecule possesses a single chiral center at the carbon atom connecting the phenyl and pyridine rings to the ethoxy side chain.
The synthesis of doxylamine typically results in a racemic mixture of (d)- and (l)-enantiomers. researchgate.net If a specific enantiomer of Doxylamine N,N'-Dioxide-d5 is required, a chiral synthesis or a chiral separation step would be necessary. Chiral synthesis could involve the use of a chiral auxiliary or an asymmetric catalyst during the formation of the carbinol intermediate. researchgate.net More commonly, the racemic mixture of doxylamine or its deuterated analogue is separated into its individual enantiomers using chiral chromatography. nih.govnih.govgoogle.com The subsequent N-oxidation would then be performed on the desired enantiomerically pure deuterated doxylamine.
Advanced Purification Techniques for High Isotopic Purity
Achieving high chemical and isotopic purity is paramount for the use of Doxylamine N,N'-Dioxide-d5 as an analytical standard. This requires advanced purification techniques to remove unreacted starting materials, side products, and, crucially, any species with incomplete deuteration.
Chromatographic Separation Methods for Isotopic Congeners
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of Doxylamine N,N'-Dioxide-d5 and for the separation of its isotopic congeners (molecules with fewer than five deuterium atoms).
Reversed-Phase HPLC:
Reversed-phase HPLC (RP-HPLC) is effective for separating doxylamine and its metabolites based on polarity. helixchrom.com A C18 column is commonly used, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. By carefully controlling the gradient elution, it is possible to separate Doxylamine N,N'-Dioxide-d5 from less polar precursors like Doxylamine-d5 and more polar impurities.
Chiral HPLC:
For the separation of enantiomers, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those coated with cellulose (B213188) or amylose (B160209) derivatives, have proven effective for resolving doxylamine enantiomers. nih.govnih.govgoogle.com For instance, a cellulose tris-(3,5-dichlorophenylcarbamate) immobilized on a silica (B1680970) gel chiral stationary phase (Chiralpak IC) has been successfully used for the enantiomeric separation of doxylamine. nih.govgoogle.com The mobile phase often consists of a non-polar solvent like n-hexane with a polar modifier such as ethanol (B145695) or isopropanol, and a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape. nih.gov
Table 2: Example HPLC Conditions for Doxylamine Analogs
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference |
| Chiral UFLC | Cellulose Tris (4-chloro,3-methylphenylcarbamate) | 20 mM Ammonium Bicarbonate : Acetonitrile (65:35 v/v) with 0.15% DEA | 1.0 | DAD at 220 nm | Enantiomeric separation of doxylamine | nih.gov |
| Chiral HPLC | Chiralpak IC (Cellulose tris-(3,5-dichlorophenylcarbamate)) | n-Hexane : Ethanol with DEA | Varies | UV at 262 nm | Enantiomeric separation of doxylamine | nih.govgoogle.com |
| RP-HPLC | Agilent C8 (250mm x 4.6mm, 5 µm) | Phosphate (B84403) buffer (pH 3.5) : Methanol | 1.0 | UV | Analysis of doxylamine and impurities | helixchrom.com |
This table provides examples from the literature for doxylamine and its analogs, which can be adapted for Doxylamine N,N'-Dioxide-d5.
Recrystallization and Other Isolation Strategies
Following chromatographic purification, recrystallization is often employed as a final step to obtain the compound in a highly pure, crystalline form. The choice of solvent is critical and is determined empirically. For doxylamine succinate, acetone (B3395972) has been used as a recrystallization solvent. nih.gov For amine oxides, which can be hygroscopic, recrystallization from anhydrous solvents may be necessary.
The isolation of the final product after synthesis and purification involves standard laboratory techniques such as solvent evaporation under reduced pressure, filtration, and drying under vacuum. Given the potential for N-oxides to be thermally labile, these steps should be conducted at controlled temperatures.
Comprehensive Spectroscopic and Mass Spectrometric Characterization of Doxylamine N, N Dioxide D5
High-Resolution Mass Spectrometry for Molecular Formula and Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of chemical compounds. It provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition.
For Doxylamine (B195884) N,N'-Dioxide-d5, the theoretical exact mass can be calculated from its molecular formula, C₁₇H₁₇D₅N₂O₃. The accurate mass measurement obtained from HRMS analysis is expected to be in close agreement with this theoretical value, typically within a few parts per million (ppm), confirming the elemental composition.
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₁₇D₅N₂O₃ | clearsynth.comlgcstandards.com |
| Molecular Weight | 307.4 g/mol | clearsynth.comlgcstandards.com |
| Theoretical Accurate Mass | 307.19 | lgcstandards.com |
Isotopic Pattern Analysis for Deuterium (B1214612) Content Verification
The isotopic pattern in mass spectrometry arises from the natural abundance of isotopes for each element in a molecule. In the case of Doxylamine N,N'-Dioxide-d5, the presence of five deuterium atoms significantly alters the isotopic distribution compared to its non-deuterated counterpart.
Analysis of the isotopic pattern serves two primary purposes:
Confirmation of Deuteration: The mass shift of +5 Da for the monoisotopic peak relative to the unlabeled compound confirms the incorporation of five deuterium atoms.
Assessment of Isotopic Purity: The relative intensities of the M+1, M+2, etc., peaks can be compared to the theoretical distribution for a molecule containing five deuterium atoms. This comparison helps to assess the isotopic enrichment and identify the presence of lower isotopologues (d1, d2, d3, d4).
A high degree of isotopic enrichment is crucial for the utility of Doxylamine N,N'-Dioxide-d5 as an internal standard to avoid signal overlap with the analyte.
Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the precursor ion (in this case, the protonated molecule [M+H]⁺ of Doxylamine N,N'-Dioxide-d5) is isolated and subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern provides a fingerprint of the molecule's structure.
Predicted Fragmentation Pathways for [C₁₇H₁₇D₅N₂O₃+H]⁺:
Cleavage of the ether bond: This would be a prominent fragmentation pathway, leading to the formation of ions corresponding to the deuterated phenyl-pyridinyl-ethoxy moiety and the dimethylamino-ethanamine oxide side chain.
Loss of the N,N-dimethylamino oxide group: A neutral loss of (CH₃)₂NO would result in a significant fragment ion.
Cleavage of the pyridine (B92270) ring: Fragmentation of the pyridinyl N-oxide ring could also be observed.
The presence of the five deuterium atoms on the phenyl ring would result in a +5 Da mass shift for any fragment ion containing this ring, aiding in the confirmation of the fragmentation assignments.
| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Neutral Loss |
| 308.2 | [C₁₃H₈D₅NO+H]⁺ and other fragments | C₄H₁₀NO₂ |
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the definitive structural confirmation of organic molecules in solution. By analyzing the spectra of different nuclei, a complete picture of the molecular structure, including connectivity and stereochemistry, can be obtained.
Proton (¹H) NMR for Structural Confirmation and Impurity Profiling
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Doxylamine N,N'-Dioxide-d5, the ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the ethoxy side chain, and the methyl groups.
A key feature in the ¹H NMR spectrum of Doxylamine N,N'-Dioxide-d5, when compared to the spectrum of the non-deuterated analog, would be the absence of signals in the aromatic region corresponding to the phenyl ring protons. This confirms the successful deuteration at these positions. The integration of the remaining signals would be consistent with the number of protons in each part of the molecule. ¹H NMR is also a sensitive method for detecting and quantifying proton-containing impurities.
A reference ¹H NMR spectrum for the parent compound, doxylamine, is available and shows the expected signals for all its protons. drugbank.comhmdb.ca
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Doxylamine N,N'-Dioxide-d5 will give rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms in the pyridine ring, the ethoxy side chain, and the methyl groups would confirm the carbon skeleton of the molecule. The carbon atoms of the deuterated phenyl ring will exhibit characteristic changes in their signals. Due to the coupling between deuterium and carbon (C-D coupling), the signals for the deuterated carbons will appear as multiplets, and their chemical shifts may be slightly altered compared to the non-deuterated compound. This provides further confirmation of the positions of deuterium labeling.
Deuterium (²H) NMR for Confirmation of Deuterium Labeling Positions
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei in a molecule. For Doxylamine N,N'-Dioxide-d5, the ²H NMR spectrum would show signals corresponding to the deuterium atoms attached to the phenyl ring.
The chemical shifts of these signals would be very similar to the chemical shifts of the corresponding protons in the ¹H NMR spectrum of the non-deuterated analog. The presence of these signals and their chemical shifts provide unambiguous evidence for the positions of deuterium labeling on the aromatic ring. This technique is the most direct method for confirming the sites of deuteration.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For Doxylamine N,N'-Dioxide-d5, COSY spectra would reveal correlations between the protons of the ethylamine (B1201723) side chain. For instance, the methylene (B1212753) protons adjacent to the ether oxygen would show a correlation with the methylene protons adjacent to the N,N'-dioxide nitrogen.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This technique is fundamental for assigning the carbon signals based on their attached, and usually pre-assigned, proton signals. For Doxylamine N,N'-Dioxide-d5, each protonated carbon in the pyridinyl and ethylamine moieties would exhibit a cross-peak with its corresponding proton(s). The absence of signals from the deuterated phenyl ring in the ¹H spectrum would be a key feature.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between ¹H and ¹³C nuclei (typically over two to three bonds), which is vital for connecting different structural fragments of the molecule. Key HMBC correlations for Doxylamine N,N'-Dioxide-d5 would include:
Correlations from the methyl protons of the N,N'-dioxide group to the adjacent methylene carbon and the nitrogen-bearing carbon.
Correlations from the methylene protons of the ethoxy group to the quaternary carbon and the carbons of the pyridinyl ring.
Correlations from the pyridinyl protons to other carbons within the pyridine N-oxide ring, confirming their positions.
The collective data from these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the identity and structural integrity of Doxylamine N,N'-Dioxide-d5.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Doxylamine N,N'-Dioxide-d5 (Note: These are predicted values based on data for analogous compounds and may vary slightly from experimental values.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridinyl-H/C | 7.0 - 8.5 | 120 - 150 | Correlations within the pyridine ring |
| Phenyl-C (d5) | N/A | ~125 - 140 | N/A |
| -O-CH₂- | 3.8 - 4.2 | 65 - 70 | To quaternary C, pyridinyl C's |
| -CH₂-N(O)₂ | 3.3 - 3.7 | 55 - 60 | To -O-CH₂- C, N-CH₃ C's |
| -N(O)₂(CH₃)₂ | 3.0 - 3.4 | 50 - 55 | To -CH₂-N C |
| C-O (quaternary) | N/A | 80 - 85 | N/A |
| C-CH₃ (quaternary) | 1.5 - 1.8 | 25 - 30 | To quaternary C, phenyl C's |
Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational aspects of Doxylamine N,N'-Dioxide-d5.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For Doxylamine N,N'-Dioxide-d5, the FT-IR spectrum would be characterized by several key absorption bands. While a spectrum for the specific deuterated dioxide is not published, data from doxylamine and related N-oxides can be used for interpretation. nist.govresearchgate.net
A key vibrational mode for this molecule is the N-O stretching vibration of the pyridine N-oxide and the aliphatic N,N'-dioxide. The N-O stretching in pyridine N-oxide typically appears as a strong band in the region of 1200-1300 cm⁻¹. The aliphatic N-oxide stretch is expected around 950-970 cm⁻¹. The C-O-C stretching of the ether linkage would be observed in the 1150-1085 cm⁻¹ region. Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be in the 2850-3000 cm⁻¹ range. The substitution of deuterium for hydrogen in the phenyl ring would lead to a noticeable shift of the C-D stretching vibrations to lower wavenumbers (around 2200-2300 cm⁻¹) compared to C-H stretches.
Table 2: Characteristic FT-IR Absorption Bands for Doxylamine N,N'-Dioxide-d5 (Note: Based on typical values for the functional groups present.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch (pyridine) | 3010 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C-D Stretch (phenyl-d5) | 2200 - 2300 | Medium |
| C=N, C=C Stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |
| Pyridine N-O Stretch | 1200 - 1300 | Strong |
| Aliphatic N-O Stretch | 950 - 970 | Strong |
| C-O-C Stretch (ether) | 1085 - 1150 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. For Doxylamine N,N'-Dioxide-d5, the Raman spectrum would provide additional structural information. Studies on pyridine N-oxide show characteristic Raman bands that can be extrapolated. nih.gov The symmetric breathing vibrations of the aromatic rings would give rise to strong Raman signals. The N-O stretching vibrations are also Raman active. The C-D stretching vibrations of the deuterated phenyl ring would be observable and distinct from C-H vibrations.
Table 3: Predicted Raman Shifts for Doxylamine N,N'-Dioxide-d5 (Note: Based on typical values for the functional groups present.)
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing (pyridine) | ~1000 | Strong |
| Aromatic Ring Breathing (phenyl-d5) | ~980 | Strong |
| Pyridine N-O Stretch | 1200 - 1300 | Medium |
| Aliphatic N-O Stretch | 950 - 970 | Medium |
| C-D Stretch (phenyl-d5) | 2200 - 2300 | Medium |
Chromatographic Purity and Isomeric Purity Assessment
Chromatographic techniques are essential for determining the chemical and isomeric purity of Doxylamine N,N'-Dioxide-d5.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is the standard method for assessing the purity of pharmaceutical compounds and detecting any impurities. For Doxylamine N,N'-Dioxide-d5, a reversed-phase HPLC (RP-HPLC) method would be suitable. d-nb.info A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, likely around 260 nm for the pyridine N-oxide chromophore. The purity of Doxylamine N,N'-Dioxide is often specified to be greater than 95%. lgcstandards.com
The method would be validated for linearity, accuracy, precision, and specificity to ensure reliable quantification of the main peak and any potential impurities.
Table 4: Typical HPLC Parameters for Purity Analysis of Doxylamine N,N'-Dioxide-d5
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC) for Volatile Impurities and Isotopic Purity Confirmation
Gas chromatography is a powerful technique for the analysis of volatile compounds and for confirming the isotopic purity of deuterated standards. researchgate.net For Doxylamine N,N'-Dioxide-d5, GC coupled with a mass spectrometer (GC-MS) would be the method of choice. The compound may require derivatization to increase its volatility and thermal stability for GC analysis.
The primary application of GC-MS in this context is to confirm the degree of deuteration and to ensure the absence of the non-deuterated analog. The mass spectrometer can distinguish between the d5-labeled compound and any residual d0 to d4 species based on their different mass-to-charge ratios. The isotopic purity is a critical parameter for its use as an internal standard in quantitative bioanalytical assays. caymanchem.com GC can also be employed to detect any volatile organic impurities that may be present from the synthesis process.
Table 5: Conceptual GC-MS Parameters for Isotopic Purity of Doxylamine N,N'-Dioxide-d5
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from 150 °C to 300 °C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Application of Doxylamine N, N Dioxide D5 in Advanced Bioanalytical Method Development
Development of Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. The development of a quantitative LC-MS/MS method for Doxylamine (B195884) N,N'-Dioxide using its deuterated analog, Doxylamine N,N'-Dioxide-d5, involves several critical steps to ensure data integrity and accuracy.
The primary goal of sample preparation is to extract the analyte (Doxylamine N,N'-Dioxide) and the internal standard (Doxylamine N,N'-Dioxide-d5) from the biological matrix (e.g., plasma, urine), remove interfering endogenous components, and concentrate the sample to improve sensitivity. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is a simple and rapid technique where a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins. nih.gov For the analysis of Doxylamine and its metabolites, PPT with acetonitrile has been effectively used. nih.govnih.gov The supernatant is then separated for LC-MS/MS analysis. While fast, this method may result in less clean extracts and significant matrix effects. nih.gov
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like Doxylamine and its metabolites, adjusting the pH of the aqueous phase to an alkaline state facilitates extraction into an organic solvent like dichloromethane, hexane, or methyl tert-butyl ether. researchgate.netnih.gov This technique generally provides cleaner extracts than PPT.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation method that can yield very clean extracts. mdpi.com It involves passing the sample through a solid sorbent that retains the analyte and internal standard. Interfering components are washed away, and the analytes are then eluted with a suitable solvent. shimadzu-webapp.eu For N-oxide metabolites, which can be polar, reversed-phase or mixed-mode cation exchange cartridges are often employed. researchgate.netrsc.org
Table 1: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Typical Application for Doxylamine & Metabolites |
|---|---|---|---|
| Protein Precipitation (PPT) | Fast, simple, low cost | Less clean extract, potential for high matrix effects | High-throughput screening, bioequivalence studies nih.gov |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, good recovery | More labor-intensive, uses organic solvents | Quantitative analysis in plasma researchgate.net |
| Solid-Phase Extraction (SPE) | Highest selectivity, cleanest extracts, potential for automation | More expensive, requires method development | Low-concentration quantification, removal of complex interferences shimadzu-webapp.eursc.org |
Effective chromatographic separation is crucial to resolve the analyte and internal standard from endogenous matrix components and potential isomeric metabolites, which can interfere with quantification.
Chromatographic Columns: For the analysis of Doxylamine and its metabolites, reversed-phase columns are most commonly used. C18 columns (e.g., Hypersil GOLD C18, ACQUITY BEH C18) are widely employed due to their versatility in separating moderately polar to nonpolar compounds. nih.govresearchgate.net The selection of the column depends on factors such as particle size, column length, and stationary phase chemistry to achieve optimal peak shape and resolution.
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. The organic phase is usually acetonitrile or methanol, while the aqueous phase often contains additives to improve peak shape and ionization efficiency. Formic acid (e.g., 0.1-0.2%) or ammonium acetate (B1210297)/formate buffers are commonly added to the mobile phase to promote the formation of protonated molecules [M+H]+ in positive electrospray ionization (ESI) mode. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution of all compounds of interest and to clean the column. nih.govshimadzu-webapp.eu
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity and sensitivity for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
The establishment of MRM transitions is a fundamental step in method development. While specific transitions for Doxylamine N,N'-Dioxide are not widely published, the process would involve infusing a standard solution of the compound into the mass spectrometer.
Precursor Ion Selection: In positive ESI mode, the protonated molecule [M+H]+ is identified in a full scan (Q1 scan). For Doxylamine N,N'-Dioxide (C17H22N2O2, Mol. Wt. 286.37), the [M+H]+ ion would be m/z 287.4. For the deuterated internal standard, Doxylamine N,N'-Dioxide-d5, the [M+H]+ would be m/z 292.4.
Product Ion Selection: The selected precursor ion is then fragmented in the collision cell (Q2), and the resulting product ions are scanned in a product ion scan (Q3 scan). Distinctive and stable fragment ions are chosen for the MRM transition. N-oxides can exhibit characteristic fragmentation patterns, such as the loss of an oxygen atom [M+H-O]+ or water [M+H-H2O]+. acs.orgresearchgate.net
For context, published MRM transitions for Doxylamine and its d5-labeled internal standard are provided below. A similar process of optimization would be applied to Doxylamine N,N'-Dioxide and its d5-labeled counterpart.
Table 2: Example MRM Transitions for Doxylamine and Doxylamine-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Doxylamine | 271.0 | 182.0 | nih.gov |
| Doxylamine-d5 | 276.2 | 187.3 | nih.gov |
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, caused by co-eluting endogenous components from the biological sample that can either suppress or enhance the ionization of the analyte, leading to inaccurate results. clearsynth.comtexilajournal.com
The use of a stable isotope-labeled internal standard, such as Doxylamine N,N'-Dioxide-d5, is the most effective strategy to compensate for these effects. wisdomlib.org Since a deuterated internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement. texilajournal.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, leading to a robust and reliable assay. clearsynth.com Although highly effective, it is crucial during method validation to thoroughly investigate matrix effects to ensure that differential effects between the analyte and the internal standard are not occurring. researchgate.netnih.gov
Rigorous Method Validation Parameters for Bioanalytical Assays
Once the LC-MS/MS method is developed, it must undergo rigorous validation to ensure its performance is acceptable for its intended purpose, following guidelines from regulatory authorities.
Linearity demonstrates the direct proportionality between the instrument response (peak area ratio of analyte to internal standard) and the concentration of the analyte over a specific range.
Calibration Curve: A calibration curve is generated by analyzing a set of calibration standards prepared by spiking known concentrations of the analyte into a blank biological matrix. researchgate.net A minimum of six non-zero concentration levels is typically recommended to define the curve. researchgate.net
Regression Models: The relationship between concentration and response is evaluated using a regression model. While a simple linear regression is often desired, sometimes a quadratic regression provides a better fit, especially over a wide dynamic range where detector saturation or ionization effects may occur. nih.govoup.com
Weighting Factors: LC-MS/MS data often exhibit heteroscedasticity, meaning the variance of the response is not constant across the concentration range; it typically increases with concentration. To ensure the accuracy of the curve, especially at the lower limit of quantification (LLOQ), a weighting factor is applied to the regression. The most common and recommended weighting factor for bioanalytical LC-MS/MS assays is 1/x² (where x is the concentration), which gives greater weight to the data points at the lower end of the curve. acs.orgspectroscopyonline.com The goodness of fit is typically assessed by a correlation coefficient (r² or R) of >0.99 and by ensuring that the back-calculated concentrations of the calibration standards are within ±15% of their nominal values (±20% at the LLOQ).
Table 3: Typical Calibration Curve Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Number of Standards | Minimum of 6 non-zero points |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Standards | Back-calculated concentrations within ±15% of nominal value |
| Accuracy at LLOQ | Back-calculated concentration within ±20% of nominal value |
| Regression Model | Typically linear or quadratic with appropriate weighting (e.g., 1/x²) |
Determination of Intra-day and Inter-day Accuracy and Precision
The assessment of accuracy and precision is a critical component of bioanalytical method validation, ensuring the reliability and reproducibility of the data. Intra-day precision and accuracy are determined by analyzing multiple replicates of quality control (QC) samples at different concentration levels within the same day. Inter-day precision and accuracy involve a similar analysis but conducted over several different days. These evaluations are essential to understand the variability of the analytical method under identical and different operational conditions, respectively.
In a typical validation study, QC samples are prepared at low, medium, and high concentrations within the expected calibration range. The percentage coefficient of variation (%CV) is calculated to express precision, while accuracy is reported as the percentage of the nominal concentration. For a bioanalytical method to be considered reliable, these values must fall within predefined acceptance criteria, commonly ±15% for both accuracy and precision (and ±20% for the lower limit of quantitation).
Table 1: Illustrative Intra-day and Inter-day Accuracy and Precision Data for a Bioanalytical Method No specific data for a method using Doxylamine N, N'-Dioxide-d5 as an internal standard is publicly available. The following table is a representative example of typical data presentation.
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low QC | 5.0 | 102.3 | 4.8 | 101.5 | 6.2 |
| Medium QC | 50.0 | 98.7 | 3.1 | 99.4 | 4.5 |
| High QC | 400.0 | 101.2 | 2.5 | 100.8 | 3.9 |
Characterization of Limits of Detection (LOD) and Limits of Quantitation (LOQ)
The Limit of Detection (LOD) and the Limit of Quantitation (LOQ) are fundamental parameters that define the sensitivity of a bioanalytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. The LOQ represents the lowest concentration of the analyte that can be quantitatively determined with a specified level of accuracy and precision.
The determination of these limits is crucial for studies where the analyte concentrations are expected to be very low. The LOQ is typically established as the lowest concentration on the standard curve that meets the acceptance criteria for accuracy (within 20% of the nominal value) and precision (a %CV of not more than 20%). The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving a low and reproducible LOQ by compensating for variability in sample processing and instrument response.
Evaluation of Analyte and Internal Standard Stability in Preclinical Biological Matrices
Understanding the stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is paramount to ensuring the integrity of bioanalytical data. Stability assessments are conducted to mimic the conditions that samples may encounter during collection, processing, storage, and analysis.
These evaluations typically include:
Freeze-Thaw Stability: Assessing the impact of repeated freezing and thawing cycles on the analyte and internal standard concentrations.
Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a period that reflects the sample handling time during the analytical process.
Long-Term Stability: Determining the stability of the analyte and internal standard in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.
Post-Preparative Stability: Assessing the stability of the processed samples in the autosampler before injection into the analytical instrument.
The concentrations of the analyte in the stability test samples are compared to those of freshly prepared samples, and the percentage change is calculated. The analyte and internal standard are considered stable if the deviation is within an acceptable range, typically ±15%.
Recovery and Matrix Factor Determination in Complex Biological Samples
The extraction recovery and matrix effect are two critical parameters that are evaluated to ensure that the sample preparation process is efficient and that the biological matrix does not interfere with the ionization of the analyte and internal standard.
Recovery: The extraction recovery of an analytical method is the percentage of the analyte that is recovered from the biological matrix during the sample preparation process. It is determined by comparing the analytical response of an analyte extracted from a QC sample to the response of a post-extraction spiked sample at the same concentration.
Matrix Factor: The matrix effect is the suppression or enhancement of ionization of the analyte and internal standard due to the presence of co-eluting, interfering components in the biological matrix. The matrix factor is calculated by comparing the peak area of the analyte in a post-extraction spiked sample to that of the analyte in a neat solution. A matrix factor of 1 indicates no matrix effect, while values greater or less than 1 suggest ion enhancement or suppression, respectively. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects, as it is expected to have similar chromatographic and ionization behavior to the analyte.
Table 2: Representative Recovery and Matrix Factor Data This table illustrates how recovery and matrix factor data are typically presented. No specific data for this compound was found.
| Quality Control Sample | Analyte Recovery (%) | Internal Standard Recovery (%) | Analyte Matrix Factor | Internal Standard Matrix Factor |
| Low QC | 85.2 | 87.5 | 0.98 | 0.99 |
| High QC | 88.1 | 86.9 | 1.01 | 1.00 |
Applications in Preclinical Pharmacokinetic and Mechanistic Drug Metabolism Studies
Once a bioanalytical method has been fully validated, it can be confidently applied to preclinical studies to investigate the pharmacokinetic properties and metabolic fate of a new chemical entity.
Use in In Vitro Metabolic Stability Assays (e.g., Microsomal, Hepatocyte Incubations)
In vitro metabolic stability assays are essential early-stage studies in drug discovery to predict the in vivo metabolic clearance of a compound. These assays typically involve incubating the test compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is monitored to determine its metabolic stability.
The validated bioanalytical method, utilizing this compound as an internal standard, would be employed to quantify the concentration of the unlabeled Doxylamine N, N'-Dioxide at various time points during the incubation. This allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict the hepatic clearance in in vivo models.
Application in Quantitative Bioanalysis for Animal Model Distribution and Excretion Studies
Following promising in vitro results, preclinical pharmacokinetic studies are conducted in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. In these studies, animals are administered the compound of interest, and biological samples (e.g., plasma, urine, feces, and various tissues) are collected at predetermined time points.
The validated bioanalytical method is then used for the quantitative determination of the drug and its metabolites in these diverse biological matrices. The use of this compound as an internal standard is critical in these studies to ensure accurate quantification across different matrices, which may exhibit varying levels of complexity and potential for matrix effects. The resulting concentration-time data is used to construct pharmacokinetic profiles and calculate key parameters such as clearance, volume of distribution, and elimination half-life, providing crucial insights into the compound's behavior in a living system.
Role in Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the absolute quantification of analytes in complex matrices. The use of stable isotope-labeled internal standards is central to the success of this methodology. In the context of bioanalytical method development, Doxylamine N,N'-Dioxide-d5, a deuterated analog of a doxylamine metabolite, serves as an ideal internal standard for the precise measurement of its corresponding unlabeled analyte.
The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This "isotopic twin" behaves nearly identically to the endogenous analyte throughout sample preparation, extraction, and chromatographic separation. Because the internal standard and the analyte have the same chemical and physical properties, any sample loss or variability during the analytical workflow affects both compounds equally.
In mass spectrometry, the deuterated internal standard is distinguishable from the native analyte due to its higher mass-to-charge ratio (m/z). By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved. This method effectively corrects for matrix effects and variations in instrument response, leading to reliable absolute quantification.
A practical application of this principle is demonstrated in the quantification of doxylamine in human plasma using its deuterated analog, Doxylamine-d5, as an internal standard in a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. nih.govresearchgate.net This method highlights the key parameters and performance characteristics that are essential for a robust bioanalytical assay.
Table 1: Mass Spectrometric Parameters for Doxylamine and Doxylamine-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Doxylamine | 271.0 | 182.0 |
| Doxylamine-d5 (Internal Standard) | 276.2 | 187.3 |
This table illustrates the specific mass transitions monitored for the analyte (Doxylamine) and its deuterated internal standard (Doxylamine-d5) in a multiple reaction monitoring (MRM) experiment, which provides high selectivity for quantification. nih.govresearchgate.net
The use of Doxylamine-d5 as an internal standard allows for the development of a linear calibration curve over a specific concentration range, which is crucial for the accurate determination of the analyte's concentration in unknown samples.
Table 2: Linearity and Sensitivity of the LC-MS/MS Method for Doxylamine Quantification
| Parameter | Value |
| Linear Concentration Range | 0.500 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL |
This table presents the established linear range and the sensitivity of the method, demonstrating its suitability for quantifying doxylamine in biological samples. nih.govresearchgate.net
Furthermore, the precision and accuracy of the method, assessed at different concentration levels, are critical indicators of its reliability. The use of a stable isotope-labeled internal standard like Doxylamine-d5 significantly contributes to achieving the high levels of precision and accuracy required for bioanalytical method validation.
Table 3: Inter-batch Precision and Accuracy for Doxylamine Quantification
| Quality Control Sample | Precision (%CV) | Accuracy Deviation (%RE) |
| Low | < 6.6% | -2.7% to 0.1% |
| Medium | < 5.4% | -10.6% to 3.7% |
| High | < 5.4% | -10.6% to 3.7% |
This table summarizes the inter-batch precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the relative error, %RE) of the analytical method. The low values for both parameters across different concentration levels underscore the robustness and reliability of the assay when using a deuterated internal standard. nih.govresearchgate.net
Mechanistic Investigations of Doxylamine N, N Dioxide Formation and Reactivity Using Deuterated Analogs
Elucidation of Enzymatic Pathways Responsible for N, N'-Dioxide Formation
The formation of N,N'-Dioxide from the parent doxylamine (B195884) molecule is an oxidative process mediated by specific enzyme systems within the body. Identifying these pathways is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.
The N-oxidation of xenobiotics, particularly tertiary amines like doxylamine, is primarily catalyzed by two major superfamilies of enzymes: Cytochrome P450s (CYPs) and Flavin-Containing Monooxygenases (FMOs). nih.govmdpi.com
Cytochrome P450 (CYP) Isoforms: The CYP superfamily is a critical player in the metabolism of a vast array of drugs. mdpi.commdpi.com While the primary metabolic routes for doxylamine are N-demethylation and N-didesmethylation nih.govnih.gov, N-oxidation is also a recognized pathway. For the structurally similar antihistamine diphenhydramine (B27), CYP2D6 has been identified as a high-affinity enzyme responsible for its N-demethylation, with CYP1A2, CYP2C9, and CYP2C19 also contributing, albeit as low-affinity components. nih.govresearchgate.net Given the structural similarities and the role of CYP2D6 in the metabolism of many centrally-acting agents, it is a probable candidate for involvement in doxylamine oxidation, although its specific role in N,N'-Dioxide formation requires direct investigation. nih.govresearchgate.net
Flavin-Containing Monooxygenases (FMOs): FMOs are another class of enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen and sulfur atoms found in many drugs. nih.govnih.gov The FMO3 isoform is the most abundant form in the adult human liver and is known to be a major contributor to the N-oxidation of numerous tertiary amine drugs. researchgate.netnih.govtmrjournals.comnih.gov FMOs and CYPs can have overlapping substrate specificities, but FMOs are generally not easily induced or inhibited by other drugs, which can be a clinical advantage. nih.gov Given that FMO3 is critical for the N-oxygenation of a wide range of amine-containing compounds, it is highly likely to be a key enzyme in the formation of Doxylamine N,N'-Dioxide. researchgate.net
To quantify the contribution of specific enzymes to a metabolic pathway, in vitro kinetic studies are essential. These experiments typically use recombinant enzymes or human liver microsomes to determine key parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
| Enzyme Isoform | Substrate | Metabolic Reaction | Kₘ (µM) | Note |
| CYP2D6 | Diphenhydramine | N-demethylation | 1.12 | High-affinity component. Data for doxylamine is not specified. |
| CYP1A2 | Diphenhydramine | N-demethylation | Low-affinity | Low-affinity component. Data for doxylamine is not specified. |
| CYP2C9 | Diphenhydramine | N-demethylation | Low-affinity | Low-affinity component. Data for doxylamine is not specified. |
| CYP2C19 | Diphenhydramine | N-demethylation | Low-affinity | Low-affinity component. Data for doxylamine is not specified. |
Investigation of Kinetic Isotope Effects (KIEs) on Doxylamine Oxidation
The use of deuterated compounds, such as those with deuterium (B1214612) atoms replacing hydrogen at specific positions, is a cornerstone of mechanistic enzymology. This substitution allows for the investigation of kinetic isotope effects (KIEs).
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orglibretexts.org The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down. nih.gov This is known as a primary KIE.
In the context of doxylamine metabolism, CYP-catalyzed oxidations often proceed via hydrogen atom abstraction as the initial, rate-limiting step. washington.edu Therefore, deuteration of the N-methyl groups in doxylamine would be expected to exhibit a significant KIE on N-demethylation pathways. For the formation of Doxylamine N,N'-Dioxide-d5, where the deuterium atoms are on the N,N'-dimethylaminoethyl moiety, the KIE would depend on the precise mechanism of N-oxidation. If the mechanism involves a step where a C-D bond is broken, a slowing of the reaction rate would be anticipated.
This slowing of a primary metabolic pathway can lead to "metabolic switching," where the drug is shunted towards alternative metabolic routes. nih.gov Thus, the formation of other metabolites could potentially increase when a specific pathway is slowed by deuteration. scispace.com The study of Doxylamine N,N'-Dioxide-d5 allows researchers to trace the metabolic fate of the deuterated portion of the molecule and quantify these effects. researchgate.net
Computational chemistry provides powerful tools to model and predict the outcomes of enzymatic reactions, including KIEs. researchgate.net Techniques such as molecular docking and molecular dynamics simulations can be used to model the binding of doxylamine within the active site of CYP or FMO enzymes. nih.govnih.govugm.ac.id
Molecular Docking: This method predicts the preferred orientation of the doxylamine molecule when bound to the active site of a metabolizing enzyme. mdpi.com This can help identify which hydrogen atoms are most susceptible to abstraction by the enzyme's reactive species.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to model the reaction mechanism at an electronic level. nih.gov By calculating the energy barriers for C-H versus C-D bond cleavage, DFT can predict the theoretical magnitude of the KIE. These calculations can elucidate the transition state of the reaction, providing insight into whether the isotope effect will be large or small. While specific computational studies on doxylamine oxidation and its KIE are not prominent in the literature, these established methods are fully applicable to such an investigation.
Stability and Further Biotransformation Studies of Doxylamine N, N'-Dioxide-d5
Furthermore, the Doxylamine N,N'-Dioxide-d5 molecule could be a substrate for Phase II metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), which conjugate the molecule with glucuronic acid to increase its water solubility and facilitate its excretion. Doxylamine itself is known to form glucuronide conjugates. nih.gov Investigating whether the deuterated N,N'-Dioxide metabolite also undergoes glucuronidation would provide a more complete picture of its clearance pathway. The presence of the stable deuterium isotopes in Doxylamine N,N'-Dioxide-d5 makes it an excellent tracer for use in mass spectrometry-based studies designed to identify and quantify these subsequent metabolites in biological matrices like urine and plasma. nih.gov
Potential for Further Oxidation or Reduction Pathways
Following its formation, Doxylamine N,N'-Dioxide-d5 may undergo further metabolic transformations. The primary pathways to consider are reduction of the N-oxide moieties and, to a lesser extent, further oxidation at other positions of the molecule.
Reduction Pathways:
A significant metabolic pathway for many N-oxides is their reduction back to the corresponding tertiary amine. hyphadiscovery.comyakhak.org This retro-reduction is often catalyzed by cytochrome P450 enzymes, particularly under low oxygen conditions. researchgate.net In the case of Doxylamine N,N'-Dioxide-d5, this would involve the sequential reduction of the two N-oxide groups to yield Doxylamine-d5. The reduction can proceed through a one-electron or two-electron transfer mechanism. The deuteration on the phenyl ring is unlikely to directly influence the rate of N-oxide reduction.
Oxidation Pathways:
While the nitrogen atoms are already oxidized, further oxidation could potentially occur on the carbon skeleton of the molecule, although this is generally a less common pathway for N-oxides. Possible sites for further oxidation could include hydroxylation of the phenyl or pyridine (B92270) rings, or oxidative cleavage of the ether linkage. However, the presence of the N-oxide groups can electronically deactivate the aromatic rings, making further oxidation less favorable. The kinetic isotope effect would be significant if hydroxylation were to occur on the deuterated phenyl ring, resulting in a slower rate of formation of such metabolites compared to the non-deuterated analog. nih.govresearchgate.net
The potential metabolic pathways for Doxylamine N,N'-Dioxide-d5 are summarized in the table below.
Table 3: Potential Further Metabolic Pathways of Doxylamine N,N'-Dioxide-d5
| Pathway | Potential Product(s) | Key Enzymes/Mechanisms | Expected Impact of Deuteration |
|---|---|---|---|
| N-Oxide Reduction | Doxylamine N-Oxide-d5, Doxylamine-d5 | Cytochrome P450 enzymes | Minimal to none |
| Aromatic Hydroxylation | Hydroxylated Doxylamine N,N'-Dioxide-d5 | Cytochrome P450 enzymes | Significant reduction in rate if hydroxylation occurs on the phenyl ring (Kinetic Isotope Effect) |
| Ether Cleavage | Various cleavage products | Cytochrome P450 enzymes | Unlikely to be a major pathway; impact of deuteration would depend on the specific mechanism |
Future Directions and Emerging Research Avenues for Doxylamine N, N Dioxide D5
Integration into Advanced Metabolomics and Lipidomics Platforms
The integration of Doxylamine (B195884) N, N'-Dioxide-d5 into advanced metabolomics and lipidomics platforms represents a significant step forward in the precise quantification of drug metabolites. In these high-throughput analytical sciences, which aim to comprehensively identify and quantify the complete set of small-molecule metabolites (metabolome) or lipids (lipidome) within a biological system, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reproducible results.
Future research will focus on developing and validating LC-MS/MS methods that incorporate Doxylamine N, N'-Dioxide-d5 for the quantitative analysis of doxylamine metabolism in complex biological matrices such as plasma, urine, and tissue homogenates. These methods will be invaluable in pharmacokinetic studies, toxicological assessments, and personalized medicine approaches.
Table 1: Potential Applications of this compound in Metabolomics and Lipidomics
| Application Area | Specific Use of this compound | Expected Outcome |
| Pharmacokinetic (PK) Studies | Internal standard for the quantification of doxylamine metabolites. | More accurate determination of absorption, distribution, metabolism, and excretion (ADME) profiles of doxylamine. |
| Toxicology Research | Precise measurement of metabolite levels in toxicity studies. | Better understanding of the role of specific metabolites in adverse drug reactions. |
| Personalized Medicine | Quantification of individual variations in doxylamine metabolism. | Tailoring of doxylamine dosage to individual patient metabolic profiles. |
| Drug-Drug Interaction Studies | Accurate measurement of changes in doxylamine metabolite levels in the presence of other drugs. | Elucidation of metabolic pathways and potential for adverse interactions. |
Development of this compound as a Certified Reference Material (CRM)
The development of this compound as a Certified Reference Material (CRM) is a critical step to ensure the quality and comparability of analytical results across different laboratories. A CRM is a standard that has been characterized for one or more of its properties with a high degree of accuracy and for which a certificate is issued.
The process of developing a CRM for this compound would involve a rigorous characterization process to establish its identity, purity, and isotopic enrichment. This includes:
Comprehensive Structural Elucidation: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm the chemical structure and the position of the deuterium (B1214612) labels.
Purity Assessment: Employing multiple analytical techniques (e.g., HPLC-UV, GC-MS, and quantitative NMR) to determine the chemical and isotopic purity of the material.
Homogeneity and Stability Studies: Ensuring that the material is uniform throughout the batch and that its properties remain stable over time under specified storage conditions.
Traceability: Establishing a clear and unbroken chain of comparisons to national or international standards.
Once certified, this compound as a CRM would provide a benchmark for the calibration of analytical instruments and the validation of analytical methods, thereby enhancing the reliability of data in clinical and research settings. Several vendors currently offer deuterated doxylamine (Doxylamine-d5) as a certified reference material, indicating the feasibility and demand for such standards.
Exploration of Novel Synthetic Routes for Deuterated Analogs with Enhanced Efficiency
The efficient and selective synthesis of deuterated compounds is a key area of research in medicinal chemistry. While the exact synthetic route for this compound is not publicly detailed, exploring novel and more efficient synthetic pathways is a promising avenue for future research. Current methods for deuterium labeling often involve multi-step processes that can be time-consuming and costly.
Future research in this area could focus on several innovative approaches:
Late-Stage Deuteration: Developing methods to introduce deuterium atoms into the doxylamine molecule at a later stage of the synthesis. This approach can be more efficient than starting with deuterated precursors. Techniques involving transition metal catalysis, such as iridium or palladium-catalyzed hydrogen isotope exchange, have shown promise for the selective deuteration of complex molecules.
Flow Chemistry: Utilizing continuous flow reactors for the deuteration process. Flow chemistry can offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety.
Enzymatic or Bio-catalytic Methods: Exploring the use of enzymes to catalyze the selective incorporation of deuterium, which could offer high specificity and milder reaction conditions.
N-Oxidation Strategies: Investigating more efficient and selective methods for the N-oxidation of both the pyridine (B92270) and the tertiary amine nitrogen atoms in the deuterated doxylamine precursor.
The development of more efficient synthetic routes would not only reduce the cost of producing this compound but also facilitate the synthesis of other deuterated analogs of doxylamine and its metabolites for research purposes.
Application in High-Throughput Screening Methodologies for Drug-Drug Interaction Studies (Preclinical Focus)
In the preclinical phase of drug development, identifying potential drug-drug interactions (DDIs) is crucial for ensuring patient safety. This compound can play a significant role in high-throughput screening (HTS) methodologies designed to assess these interactions.
HTS assays can be developed to evaluate the effect of a large number of new chemical entities on the metabolic pathways of doxylamine. In such assays, human liver microsomes or other in vitro systems are incubated with doxylamine and a potential interacting drug. The formation of doxylamine metabolites, including Doxylamine N, N'-Dioxide, is then quantified using LC-MS/MS with this compound as the internal standard.
The high precision afforded by the use of a stable isotope-labeled internal standard is essential in HTS, where subtle changes in metabolite formation need to be reliably detected. This approach allows for the rapid identification of compounds that may inhibit or induce the enzymes responsible for doxylamine metabolism, providing valuable information for lead optimization and candidate selection in the drug discovery process.
Table 2: Proposed High-Throughput Screening Assay for DDI Studies
| Assay Component | Description |
| In Vitro System | Human liver microsomes, hepatocytes, or recombinant enzymes. |
| Substrate | Doxylamine. |
| Test Compounds | Library of new chemical entities. |
| Internal Standard | This compound. |
| Analytical Method | LC-MS/MS. |
| Endpoint | Quantification of Doxylamine N, N'-Dioxide formation. |
Utilization in Structural Biology Studies of Metabolizing Enzymes (e.g., Co-crystallization with Enzyme-Substrate Analogs)
Understanding the three-dimensional structure of drug-metabolizing enzymes and how they interact with their substrates is fundamental to predicting drug metabolism and designing safer drugs. This compound, or a stable analog, could be utilized in structural biology studies to elucidate the active site of the enzymes responsible for its formation.
One powerful technique is X-ray co-crystallography, where an enzyme is crystallized in the presence of a substrate or a stable substrate analog. While the metabolite itself may be too transient, a deuterated and stable analog of the doxylamine precursor could be used. The resulting crystal structure can reveal the precise binding orientation of the substrate within the enzyme's active site, providing insights into the catalytic mechanism.
Deuterium's slightly different atomic properties compared to hydrogen can also be exploited in neutron crystallography studies, which are particularly sensitive to the positions of hydrogen and deuterium atoms. This can provide a more detailed picture of the hydrogen bonding networks and proton transfer events that are often critical for enzyme catalysis. Such structural information would be invaluable for computational modeling and the rational design of new drugs with improved metabolic profiles.
Q & A
Q. What are the recommended analytical methods for characterizing Doxylamine N,N'-Dioxide-d5, and how do deuterated analogs improve accuracy in pharmacokinetic studies?
Deuterated analogs like Doxylamine N,N'-Dioxide-d5 are critical for isotopic dilution mass spectrometry (ID-MS), enhancing precision in quantifying metabolites and parent compounds in biological matrices. Key methods include:
- High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for separation and quantification of deuterated vs. non-deuterated species .
- Nuclear Magnetic Resonance (NMR) for structural confirmation, particularly to verify deuteration at specific positions (e.g., N-oxide groups) .
- Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives, as used in historical metabolic studies of non-deuterated doxylamine .
Deuteration reduces matrix effects and ion suppression, improving signal-to-noise ratios in complex biological samples .
Q. How should researchers ensure the stability of Doxylamine N,N'-Dioxide-d5 during storage and experimental workflows?
Stability considerations include:
- Storage : Hygroscopic nature necessitates storage at -20°C under inert atmosphere (e.g., argon) to prevent degradation via oxidation or hydrolysis .
- Handling : Use anhydrous solvents (e.g., deuterated chloroform for NMR) to avoid proton exchange at deuterated sites .
- Light Sensitivity : Protect from UV exposure using amber vials, as N-oxide derivatives are prone to photodegradation .
Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) is recommended to establish shelf-life .
Q. What synthetic routes are documented for deuterated doxylamine derivatives, and what purity thresholds are required for research use?
- Deuteration Strategies : Isotopic labeling typically occurs via acid-catalyzed H/D exchange at amine or N-oxide sites, using deuterated solvents (D₂O, DCl) under controlled pH .
- Purity Standards : ≥98% chemical and isotopic purity (98 atom% D) is essential to minimize interference in metabolic tracing studies .
- Impurity Profiling : Residual non-deuterated species should be quantified via LC-MS/MS, with thresholds <2% to ensure data reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of doxylamine using deuterated analogs?
Discrepancies in metabolic studies (e.g., N-demethylation vs. N-acetylation dominance) can be addressed by:
- Isotopic Tracing : Administering Doxylamine N,N'-Dioxide-d5 with LC-MS/MS to track deuterated metabolites (e.g., N-desmethyl-doxylamine-d5 vs. dinordoxylamine-d5 ) .
- Enzyme Inhibition Assays : Using cytochrome P450 (CYP) inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
- Cross-Study Validation : Compare results against historical GC-MS data from non-deuterated studies to assess methodological biases .
Q. What experimental designs are optimal for studying the membrane interaction of Doxylamine N,N'-Dioxide-d5 in protein extraction applications?
- Surface Activity : Use dynamic light scattering (DLS) and critical micelle concentration (CMC) measurements to evaluate surfactant properties in lipid bilayers .
- Protein Solubilization : Optimize detergent-to-protein ratios (e.g., 1:10 w/w) in membrane protein extraction buffers , validated via SDS-PAGE and circular dichroism (CD) .
- Deuterium Effects : Compare deuterated vs. non-deuterated analogs using small-angle neutron scattering (SANS) to assess structural perturbations in lipid membranes .
Q. How can researchers mitigate analytical challenges in distinguishing Doxylamine N,N'-Dioxide-d5 from its non-deuterated form in environmental samples?
- High-Resolution MS : Employ Orbitrap or Q-TOF platforms to resolve mass shifts (Δm/z = +5) caused by deuteration .
- Chromatographic Separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar N-oxide derivatives .
- Quality Controls : Spike samples with isotopically labeled internal standards (e.g., Doxylamine-d10) to correct for matrix effects .
Q. What are the implications of Doxylamine N,N'-Dioxide-d5’s physicochemical properties for formulation in pharmacokinetic studies?
- Solubility : Low aqueous solubility requires formulation with β-cyclodextrin or lipid-based nanocarriers to enhance bioavailability .
- Ionization : The N-oxide group’s polarity impacts ionization efficiency in MS; optimize using electrospray ionization (ESI) with formic acid modifiers .
- Plasma Protein Binding : Assess via ultrafiltration-LC/MS to quantify free vs. bound fractions, critical for dose-response modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
